3-Bromo-5-cyano-4-fluorobenzoic acid 3-Bromo-5-cyano-4-fluorobenzoic acid
Brand Name: Vulcanchem
CAS No.: 1805484-35-8
VCID: VC2753617
InChI: InChI=1S/C8H3BrFNO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)
SMILES: C1=C(C=C(C(=C1C#N)F)Br)C(=O)O
Molecular Formula: C8H3BrFNO2
Molecular Weight: 244.02 g/mol

3-Bromo-5-cyano-4-fluorobenzoic acid

CAS No.: 1805484-35-8

Cat. No.: VC2753617

Molecular Formula: C8H3BrFNO2

Molecular Weight: 244.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-cyano-4-fluorobenzoic acid - 1805484-35-8

Specification

CAS No. 1805484-35-8
Molecular Formula C8H3BrFNO2
Molecular Weight 244.02 g/mol
IUPAC Name 3-bromo-5-cyano-4-fluorobenzoic acid
Standard InChI InChI=1S/C8H3BrFNO2/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-2H,(H,12,13)
Standard InChI Key FXALVRUMXIYQES-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C#N)F)Br)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1C#N)F)Br)C(=O)O

Introduction

3-Bromo-5-cyano-4-fluorobenzoic acid is an aromatic compound with the molecular formula C₈H₃BrFNO₂. It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and fluorine substituents on the benzene ring. This compound is notable for its potential applications in organic synthesis and pharmaceuticals due to its unique electronic properties imparted by the electron-withdrawing groups .

Synthesis and Production

The synthesis of 3-Bromo-5-cyano-4-fluorobenzoic acid typically involves several key steps, often starting from commercially available precursors. The process can be optimized for industrial production using continuous flow reactors and automated systems to enhance yield and purity. Reaction conditions are carefully controlled to minimize by-products.

Applications in Organic Synthesis

3-Bromo-5-cyano-4-fluorobenzoic acid serves as a versatile building block in organic synthesis. It participates in various chemical reactions due to the influence of its electron-withdrawing groups (cyano and fluorine) on the benzene ring, enhancing its reactivity and allowing for the formation of complex molecules.

Research Findings and Applications

This compound finds several applications in scientific research, particularly in the development of pharmaceuticals and advanced materials. Its unique electronic properties make it an attractive intermediate for synthesizing more complex molecules.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
3-Bromo-5-cyano-4-fluorobenzoic acidC₈H₃BrFNO₂244.031805484-35-8
3-Bromo-4-fluorobenzoic acidC₇H₄BrFO₂218.001007-16-5
2-Bromo-6-fluorobenzoic acidC₇H₄BrFO₂219.012252-37-1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator